An In-depth Technical Guide to 6,7,8,9-Tetrahydro-5H-benzoannulen-5-amine Hydrochloride
An In-depth Technical Guide to 6,7,8,9-Tetrahydro-5H-benzoannulen-5-amine Hydrochloride
An In-depth Technical Guide to 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride is a primary amine featuring a benzocycloheptene core structure. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, offering a unique three-dimensional scaffold for the development of novel compounds. Its structural rigidity and chiral center at the C5 position make it an attractive starting material for creating diverse molecular architectures with potential biological activities.
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safe handling of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride, tailored for professionals in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value |
| CAS Number | 40570-39-4 (for hydrochloride); 17910-26-8 (for free base)[2] |
| Molecular Formula | C11H16ClN |
| Molecular Weight | 201.71 g/mol |
| IUPAC Name | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride |
| Synonyms | 5-Amino-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥95% |
| Molecular Weight (Free Base) | 161.24 g/mol [3][4] |
Solubility and Stability:
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride is generally soluble in water and lower alcohols like methanol and ethanol. The hydrochloride salt form enhances its aqueous solubility and stability compared to the free base. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, protected from light and moisture.
Synthesis and Manufacturing
The primary synthetic route to 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride originates from the corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Two common methods are employed for this transformation:
3.1. Reductive Amination of 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one
This is a direct and efficient one-pot method. The ketone is reacted with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
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Causality: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often the reducing agents of choice because they are mild enough to selectively reduce the intermediate imine in the presence of the starting ketone. This selectivity minimizes the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a protic solvent like methanol or ethanol. The final step involves treatment with hydrochloric acid to precipitate the desired hydrochloride salt.
Caption: Reductive Amination Workflow.
3.2. Synthesis via Oxime Intermediate
This two-step process involves the formation of an oxime followed by its reduction.
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Oxime Formation: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to form 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one oxime.
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Oxime Reduction: The isolated oxime is then reduced to the primary amine.
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Causality: A variety of reducing agents can be used for this step, with the choice influencing the reaction conditions and outcomes. Catalytic hydrogenation (e.g., H2 over Pd/C or Raney Nickel) is a common and clean method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) or sodium in a protic solvent can be employed. The resulting free base is then converted to the hydrochloride salt.
Caption: Synthesis via Oxime Intermediate.
3.3. Purification and Characterization
Purification of the final product is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether. Characterization and purity assessment are performed using standard analytical techniques including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To assess purity.
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Infrared (IR) Spectroscopy: To identify functional groups.
Chemical Reactivity and Derivatization
The reactivity of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride is primarily dictated by its primary amine group. The free base, which can be generated in situ or by neutralization, is a potent nucleophile.
4.1. Reactions at the Amine Group
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N-Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents to form secondary and tertiary amines.
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N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups.
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Reductive Amination: The primary amine can be further reacted with aldehydes or ketones to form secondary or tertiary amines.
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Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides.
Caption: Key Derivatization Pathways.
Experimental Protocol: N-Acetylation
This protocol provides a standard procedure for the N-acetylation of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride.
Materials:
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6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride
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Acetyl chloride or acetic anhydride
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A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)
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A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)
-
Standard laboratory glassware and magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: Dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride in the chosen solvent. If using an organic solvent, add at least two equivalents of a non-nucleophilic base like triethylamine to neutralize the hydrochloride and liberate the free amine.
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Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.
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Addition of Acylating Agent: Slowly add a slight excess (e.g., 1.1 equivalents) of acetyl chloride or acetic anhydride to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If using a water-miscible solvent, it may need to be removed under reduced pressure before extraction.
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Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Self-Validation: The success of each step can be monitored. For instance, the disappearance of the starting material on TLC indicates reaction completion. The final product's identity and purity should be confirmed by NMR and MS analysis.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
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Hazard Identification: The free base of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
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Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-amine hydrochloride is a versatile chemical intermediate with significant potential in the synthesis of novel compounds for various applications, particularly in drug discovery. Its well-defined structure and reactive primary amine group allow for a wide range of chemical modifications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and safe utilization in a research setting.
References
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PubChem. 6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-amine. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. 6,7,8,9-Tetrahydro-5h-benzo[1]annulen-5-amine hydrochloride, 95% Purity, C11H16ClN, 250 mg. [Link]
-
PubChem. 6,7,8,9-tetrahydro-5H-benzo(7)annulen-6-amine. National Center for Biotechnology Information. [Link]
-
Wikidata. 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-amine. [Link]
-
PubChem. 7-Amino-5,7,8,9-tetrahydro-benzocyclohepten-6-one hydrochloride. National Center for Biotechnology Information. [Link]
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